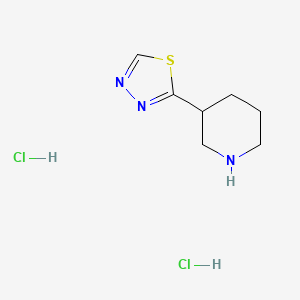

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride

Beschreibung

2-Piperidin-3-yl-1,3,4-thiadiazole dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-3-yl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Piperidine substitutions are known to improve lipophilicity and bioavailability, which may enhance its pharmacokinetic profile compared to simpler thiadiazole derivatives .

Eigenschaften

IUPAC Name |

2-piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;;/h5-6,8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWQISAKOIDGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of 2-piperidin-3-yl-1,3,4-thiadiazole derivatives as anticancer agents. The integration of the thiadiazole moiety with piperidine enhances the compound's efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and proliferation. For instance, some derivatives have shown significant inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication and transcription .

- Case Studies : A study demonstrated that certain 1,3,4-thiadiazole derivatives exhibited IC50 values in the nanomolar range against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The most potent compound from this series was noted to have an IC50 value significantly lower than that of standard chemotherapeutics.

Antimicrobial Activity

The antimicrobial properties of 2-piperidin-3-yl-1,3,4-thiadiazole have been extensively documented. These compounds exhibit activity against a broad spectrum of pathogens.

- Antibacterial and Antifungal Effects : Research indicates that derivatives of 1,3,4-thiadiazole demonstrate higher antimicrobial activity compared to traditional antibiotics. For example, certain compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

- Minimum Inhibitory Concentration (MIC) : Several studies report MIC values that suggest these compounds could serve as lead candidates for developing new antimicrobial agents . Notably, some derivatives exhibited MIC values lower than those of established drugs like itraconazole and streptomycin.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-piperidin-3-yl-1,3,4-thiadiazole has also been a focus of research.

- Mechanism : Compounds in this category can inhibit pro-inflammatory mediators such as nitric oxide and TNF-alpha. This inhibition is crucial for managing conditions characterized by excessive inflammation .

- Research Findings : In experimental models, certain derivatives have shown significant reduction in inflammation markers compared to standard anti-inflammatory drugs like ibuprofen . One study highlighted a compound that reduced edema significantly in animal models at doses comparable to conventional treatments.

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . Additionally, it can alter cell membrane permeability, affecting the growth of pathogenic fungi .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Varying Substituents

Amino-Substituted Thiadiazoles

- 2-Amino-1,3,4-thiadiazole: A foundational scaffold for drug discovery. Derivatives exhibit antileishmanial, antitubercular, and corrosion inhibition properties. For example, 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives (e.g., compounds 6d and 6e) demonstrated potent antileishmanial activity with IC50 values of 94 μM and 77.6 μM, respectively .

- Alkyl-Substituted Derivatives: Compounds like 5-methyl-2-amino-1,3,4-thiadiazole (MAT) and 5-ethyl-2-amino-1,3,4-thiadiazole (EAT) showed corrosion inhibition efficiencies up to 85% for mild steel in hydrochloric acid, attributed to their adsorption on metal surfaces .

Piperidine-Containing Analogues

Functional Comparisons

Physicochemical Properties

- Lipophilicity: Piperidine-substituted derivatives generally exhibit higher logP values compared to amino- or alkyl-substituted thiadiazoles, favoring blood-brain barrier penetration .

- Solubility : Dihydrochloride salts (e.g., the target compound and 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride) show improved aqueous solubility, critical for drug formulation .

Corrosion Inhibition

- Thiadiazoles with alkyl chains (MAT, EAT) demonstrated higher inhibition efficiencies (80–85%) in acidic environments compared to unsubstituted 2-amino-1,3,4-thiadiazole (70–75%). The piperidine group’s bulkiness may reduce adsorption efficiency but improve specificity .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Salt Form |

|---|---|---|---|

| Target Compound | 1.8–2.2 | >50 (in water) | Dihydrochloride |

| 2-Amino-1,3,4-thiadiazole | 0.5–1.0 | <10 | Free base |

| MAT | 1.2–1.5 | 15–20 | Free base |

Biologische Aktivität

2-Piperidin-3-yl-1,3,4-thiadiazole;dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It incorporates a thiadiazole ring and a piperidine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring attached to a thiadiazole scaffold. This combination enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

1. Antimicrobial Activity

This compound has shown significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32.6 | Bactericidal |

| Escherichia coli | 31.25 | Bactericidal |

| Candida albicans | 24–26 | Fungicidal |

| Aspergillus niger | 32–42 | Fungicidal |

The compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as streptomycin and antifungals like fluconazole .

2. Antifungal Activity

The antifungal properties of this compound have been particularly noted in its ability to inhibit the growth of common fungal pathogens. Its effectiveness against Candida albicans and Aspergillus niger highlights its potential for treating fungal infections .

3. Anticancer Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human leukemia cells and other cancer types.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| HL-60 (Leukemia) | 19.5 | Cytotoxic |

| SK-OV-3 (Ovarian Cancer) | 19.5 | Cytotoxic |

| MOLT-4 (T-cell Leukemia) | 25.0 | Cytotoxic |

The anticancer activity is attributed to mechanisms such as inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of Tubulin Polymerization : This action disrupts microtubule formation necessary for cell division.

- Alteration of Cell Membrane Permeability : The compound may affect the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Several studies have explored the efficacy of this compound in clinical and experimental settings:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against a panel of bacterial strains and demonstrated significant bactericidal activity with low MIC values compared to control drugs .

- Anticancer Evaluation : In vitro tests on human leukemia and ovarian cancer cell lines showed that derivatives of this compound exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.